molecular formula C22H16FN3O2 B3552855 2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B3552855
M. Wt: 373.4 g/mol
InChI Key: MYDBSCCWKVGNSF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of substituents: The specific substituents (4-fluorophenyl, 2-methyl-5-nitrophenyl, and phenyl groups) can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to increase reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole would depend on its specific biological target. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5-diphenyl-1H-imidazole: Another imidazole derivative with different substituents.

    2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole: Similar structure with a chlorine substituent instead of fluorine.

    2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole: Similar structure with a bromine substituent.

Uniqueness

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, nitro group, and methyl group can significantly alter its properties compared to other imidazole derivatives.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-7-12-18(26(27)28)13-19(14)21-20(15-5-3-2-4-6-15)24-22(25-21)16-8-10-17(23)11-9-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDBSCCWKVGNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
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2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
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2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
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2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
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2-(4-fluorophenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

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